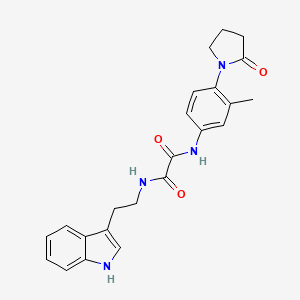

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One area of scientific research where similar compounds might be relevant is in the study of chemical inhibitors of cytochrome P450 (CYP) isoforms. CYP enzymes metabolize a wide range of drugs, and understanding the selectivity of inhibitors can help predict drug-drug interactions. For example, research by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, which is crucial for drug development and pharmacokinetics studies (Khojasteh et al., 2011).

Human Urinary Carcinogen Metabolites

The study of human urinary carcinogen metabolites, as investigated by Hecht (2002), provides insights into the biomarkers for evaluating exposure to tobacco and cancer. This research shows the significance of understanding how certain compounds, including those structurally related to indoles, are metabolized and can serve as markers for carcinogen exposure (Hecht, 2002).

Pharmacokinetics and Pharmacodynamics of Antihistamines

Sharma et al. (2021) review the chemistry, pharmacokinetics, and pharmacodynamics of Bilastine, an antihistamine. This work emphasizes the importance of chemical structure in determining the drug's pharmacological properties and its analytical methods for estimation, which could be relevant when considering the pharmacological applications of complex molecules like N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (Sharma et al., 2021).

Behavioral Pharmacology

Research on compounds affecting serotonin receptors, such as the study by Hudzik et al. (2003), explores the anxiolytic and antidepressant potential of selective 5-HT1B antagonists. This kind of research is essential for understanding how modifications in chemical structure can influence therapeutic efficacy and safety profiles (Hudzik et al., 2003).

Protective Roles in Hepatic Protection

The study by Wang et al. (2016) on the protective effects of Indole-3-Carbinol (I3C) and its derivatives on chronic liver injuries highlights the therapeutic potential of indole derivatives in treating liver diseases. Such compounds, due to their ability to modulate enzymatic activity and oxidative stress, could provide insight into the development of new therapeutics for liver conditions (Wang et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular level.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-15-13-17(8-9-20(15)27-12-4-7-21(27)28)26-23(30)22(29)24-11-10-16-14-25-19-6-3-2-5-18(16)19/h2-3,5-6,8-9,13-14,25H,4,7,10-12H2,1H3,(H,24,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYODGHJVGRYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)